Reactive Blue 2
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Reactive Blue 2 involves multiple steps, starting with the preparation of the anthraquinone derivative. The key steps include:
Nitration: Anthraquinone is nitrated to form 1-nitroanthraquinone.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminoanthraquinone.
Sulfonation: The aminoanthraquinone is sulfonated to introduce sulfonic acid groups.
Chlorination: The sulfonated aminoanthraquinone is chlorinated to introduce chlorine atoms.
Condensation: The chlorinated compound is then condensed with cyanuric chloride to form the final product, this compound.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. The process involves:
Continuous Flow Reactors: These reactors ensure consistent reaction conditions and high yield.
Catalysts: Specific catalysts are used to enhance reaction rates and selectivity.
Purification: The final product is purified using techniques such as crystallization and filtration to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Reactive Blue 2 undergoes various chemical reactions, including:
Substitution Reactions: The dye can react with nucleophiles, leading to the substitution of chlorine atoms.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, altering its color properties.
Hydrolysis: The dye can hydrolyze under acidic or basic conditions, affecting its stability and reactivity.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide, are used for oxidation reactions.
Reducing Agents: Such as sodium dithionite, are used for reduction reactions.
Major Products:
Substitution Products: Resulting from nucleophilic substitution.
Oxidized and Reduced Forms: Resulting from redox reactions.
Hydrolysis Products: Resulting from the breakdown of the dye under specific conditions.
Scientific Research Applications
Reactive Blue 2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed as a staining agent for visualizing biological structures and processes.
Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent.
Industry: Widely used in textile dyeing, paper printing, and as a colorant in various products.
Mechanism of Action
The mechanism of action of Reactive Blue 2 involves its interaction with specific molecular targets:
Binding to Proteins: The dye can bind to proteins, altering their structure and function.
Inhibition of Enzymes: this compound can inhibit certain enzymes, affecting biochemical pathways.
Cellular Uptake: The dye can be taken up by cells, where it interacts with intracellular components.
Comparison with Similar Compounds
Reactive Blue 2 can be compared with other similar compounds, such as:
Reactive Blue 4: Similar in structure but differs in the position of sulfonic acid groups.
Reactive Blue 19: Another anthraquinone-based dye with different substituents.
Reactive Orange 16: A structurally different dye with similar reactivity but different color properties.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer high reactivity and vibrant color. Its ability to form stable covalent bonds with substrates makes it particularly valuable in textile dyeing .
Properties
IUPAC Name |
1-amino-4-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYMGXZJTCOARG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20ClN7O11S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12236-82-7, 79241-87-5 | |
Record name | Cibacron Blue F 3GA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012236827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-4-((4-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-AMINO-4-((4-((4-CHLORO-6-((3-SULFOPHENYL)AMINO)-1,3,5-TRIAZIN-2-YL)AMINO)-3-SULFOPHENYL)AMINO)-9,10-DIHYDRO-9,10-DIOXO-2-ANTHRACENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0A052J6QF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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